molecular formula C14H12F2N2O2 B7496777 N-[(3,5-difluorophenyl)methyl]-1-methyl-2-oxopyridine-4-carboxamide

N-[(3,5-difluorophenyl)methyl]-1-methyl-2-oxopyridine-4-carboxamide

Cat. No. B7496777
M. Wt: 278.25 g/mol
InChI Key: BDQOJZNQLCGDHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(3,5-difluorophenyl)methyl]-1-methyl-2-oxopyridine-4-carboxamide, also known as DPCPX, is a potent and selective antagonist of the adenosine A1 receptor. The adenosine A1 receptor is a G protein-coupled receptor that is widely distributed in the central nervous system and plays an important role in regulating various physiological functions such as sleep, pain, and cardiovascular function. DPCPX has been extensively studied for its potential therapeutic applications in various diseases, including Parkinson's disease, Alzheimer's disease, and ischemic stroke.

Mechanism of Action

N-[(3,5-difluorophenyl)methyl]-1-methyl-2-oxopyridine-4-carboxamide acts as a competitive antagonist of the adenosine A1 receptor, meaning that it binds to the receptor and prevents adenosine from binding and activating the receptor. The adenosine A1 receptor is involved in various physiological functions, including the regulation of neurotransmitter release, neuronal excitability, and vascular tone. By blocking the adenosine A1 receptor, N-[(3,5-difluorophenyl)methyl]-1-methyl-2-oxopyridine-4-carboxamide can modulate these functions and potentially provide therapeutic benefits in various diseases.
Biochemical and physiological effects:
N-[(3,5-difluorophenyl)methyl]-1-methyl-2-oxopyridine-4-carboxamide has been shown to have various biochemical and physiological effects in vitro and in vivo. For example, N-[(3,5-difluorophenyl)methyl]-1-methyl-2-oxopyridine-4-carboxamide has been shown to increase dopamine release in the striatum, suggesting a potential therapeutic application in Parkinson's disease. N-[(3,5-difluorophenyl)methyl]-1-methyl-2-oxopyridine-4-carboxamide has also been shown to reduce infarct size and improve neurological function in animal models of ischemic stroke. However, the exact mechanisms underlying these effects are still not fully understood.

Advantages and Limitations for Lab Experiments

N-[(3,5-difluorophenyl)methyl]-1-methyl-2-oxopyridine-4-carboxamide has several advantages as a research tool, including its high potency and selectivity for the adenosine A1 receptor. However, N-[(3,5-difluorophenyl)methyl]-1-methyl-2-oxopyridine-4-carboxamide also has some limitations, including its relatively short half-life and potential off-target effects at high concentrations. Researchers should carefully consider these factors when designing experiments using N-[(3,5-difluorophenyl)methyl]-1-methyl-2-oxopyridine-4-carboxamide.

Future Directions

There are several potential future directions for research on N-[(3,5-difluorophenyl)methyl]-1-methyl-2-oxopyridine-4-carboxamide. For example, further studies are needed to elucidate the exact mechanisms underlying its neuroprotective effects in Parkinson's disease and ischemic stroke. N-[(3,5-difluorophenyl)methyl]-1-methyl-2-oxopyridine-4-carboxamide could also be investigated for its potential therapeutic applications in other diseases, such as Alzheimer's disease and chronic pain. Additionally, new analogs of N-[(3,5-difluorophenyl)methyl]-1-methyl-2-oxopyridine-4-carboxamide could be synthesized and tested for improved potency and selectivity for the adenosine A1 receptor. Overall, N-[(3,5-difluorophenyl)methyl]-1-methyl-2-oxopyridine-4-carboxamide remains an important research tool for studying the adenosine A1 receptor and its potential therapeutic applications.

Synthesis Methods

The synthesis of N-[(3,5-difluorophenyl)methyl]-1-methyl-2-oxopyridine-4-carboxamide involves several steps, starting from the reaction of 3,5-difluorobenzylamine with 2-chloroacetylpyridine to form 3,5-difluorobenzylidene-2-oxopyridine. This intermediate is then reacted with methylamine to form N-methyl-3,5-difluorobenzylidene-2-oxopyridine-4-carboxamide, which is further reacted with acetic anhydride to form N-[(3,5-difluorophenyl)methyl]-1-methyl-2-oxopyridine-4-carboxamide.

Scientific Research Applications

N-[(3,5-difluorophenyl)methyl]-1-methyl-2-oxopyridine-4-carboxamide has been widely used in scientific research to study the function of the adenosine A1 receptor and its potential therapeutic applications. For example, N-[(3,5-difluorophenyl)methyl]-1-methyl-2-oxopyridine-4-carboxamide has been used to investigate the role of the adenosine A1 receptor in regulating sleep-wake cycles and pain perception. N-[(3,5-difluorophenyl)methyl]-1-methyl-2-oxopyridine-4-carboxamide has also been studied for its potential neuroprotective effects in Parkinson's disease and ischemic stroke.

properties

IUPAC Name

N-[(3,5-difluorophenyl)methyl]-1-methyl-2-oxopyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12F2N2O2/c1-18-3-2-10(6-13(18)19)14(20)17-8-9-4-11(15)7-12(16)5-9/h2-7H,8H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDQOJZNQLCGDHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=CC1=O)C(=O)NCC2=CC(=CC(=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.